molecular formula C17H14IN3OS B3518508 3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3518508
M. Wt: 435.3 g/mol
InChI Key: ZVIHUSQHEMLZJQ-UHFFFAOYSA-N
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Description

3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a phenylethyl group, and a thiadiazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps One common method starts with the preparation of the thiadiazole ring, which is then coupled with a benzamide derivative The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA)

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like iodine (I₂) or bromine (Br₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide: is similar to other benzamide derivatives, such as:

Uniqueness

The presence of the iodine atom in this compound makes it unique compared to other benzamide derivatives. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3OS/c18-14-8-4-7-13(11-14)16(22)19-17-21-20-15(23-17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHUSQHEMLZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Reactant of Route 5
3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
3-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

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